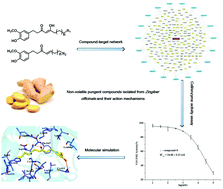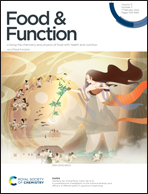Non-volatile pungent compounds isolated from Zingiber officinale and their mechanisms of action†
Food & Function Pub Date: 2019-01-08 DOI: 10.1039/C8FO02019A
Abstract
In this study, an efficient strategy developed by integrating UPLC-Q/TOF-MS, network pharmacology, and molecular simulation, was proposed and applied for rapidly screening bioactive candidates from ginger. A UPLC-Q/TOF MS-guided isolation targeting non-volatile pungent compounds resulted in the isolation and identification of 19 compounds in the rhizome of Zingiber officinale, including six new compounds (1–6). Based on target prediction and Gene Ontology (GO), the primary biological function of compounds was predicted to be associated with cancer and the key target was VEGFR2 (vascular endothelial growth factor receptor 2). Moreover, cytotoxic activity assays demonstrated that the isolated compounds had potential anti-proliferative effects on MDA-MB-231, A549 and HCT116 cells. In particular, compounds 7 and 8 exhibited the highest cytotoxicity against HCT116 compared with the other cell lines, with IC50 values ranging from 4.70 to 7.40 μM. In addition, VEGFR2 inhibition of compounds 7 and 8 was validated based on enzyme activity assays and their interaction mechanisms were illuminated through molecular simulations. These experimental data are consistent with the calculated results, indicating the veracity of the proposed method. In conclusion, the integrated strategy is a quick and efficient way to explore bioactive compounds as well as research the possible targets, providing us with a good possibility of screening new lead compounds from natural sources.

Recommended Literature
- [1] Electrostatic capture of gaseous tetraalkyllead compounds and their determination by electrothermal atomic-absorption spectrometry
- [2] Hydrothermally synthesized nanocrystalline photoactive SnS2 thin films: effect of surface directing agents
- [3] Photochemistry of triphenylamine (TPA) in homogeneous solution and the role of transient N-phenyl-4a,4b-dihydrocarbazole. A steady-state and time-resolved investigation†
- [4] Solvent-dependent structure of molecular iodine probed by picosecond X-ray solution scattering†
- [5] Mineralogical chemistry
- [6] Flames
- [7] Inorganic
- [8] Recovery of yttrium and europium from spent fluorescent lamps using pure levulinic acid and the deep eutectic solvent levulinic acid–choline chloride†
- [9] An investigation of Smoluchowski's equation as applied to the coagulation of gold hydrosol
- [10] Gas–solvent and water–solvent partition coefficients of the tetraphenyl compounds of group (IV)










